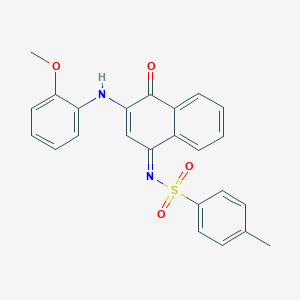
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethyl-N-(4-methylbenzoyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethyl-N-(4-methylbenzoyl)benzenesulfonamide, commonly known as AMBS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
AMBS has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, AMBS has been shown to inhibit the growth of tumor cells and induce apoptosis. In neuroprotection research, AMBS has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, AMBS has been shown to reduce inflammation and alleviate pain.
Wirkmechanismus
The mechanism of action of AMBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. AMBS has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
AMBS has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to improve cognitive function and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
AMBS has several advantages for lab experiments, including its stability and solubility in various solvents. However, its high cost and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on AMBS, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of research, and the elucidation of its mechanism of action. Additionally, the development of AMBS derivatives with improved efficacy and reduced toxicity could be a promising direction for future research.
Conclusion
AMBS is a compound with significant potential for various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AMBS could lead to the development of novel treatments for various diseases and conditions.
Synthesemethoden
AMBS can be synthesized using a multistep process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-acetyl-2-methyl-1-benzofuran-5-amine in the presence of a base. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to yield AMBS.
Eigenschaften
Molekularformel |
C28H27NO5S |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C28H27NO5S/c1-16-7-9-22(10-8-16)28(31)29(35(32,33)26-14-18(3)17(2)13-19(26)4)23-11-12-25-24(15-23)27(20(5)30)21(6)34-25/h7-15H,1-6H3 |
InChI-Schlüssel |
XEESNRSMRXMPGX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
![4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281367.png)
![2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
![4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
![N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)
![4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281374.png)
![4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281375.png)
![4-methyl-N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281376.png)